7,8-dimethoxy-5-[(3-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline
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Overview
Description
7,8-Dimethoxy-5-(3-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a complex organic compound belonging to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline moiety, with various methoxy and phenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dimethoxy-5-[(3-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the pyrazole ring. Key steps may include:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where isatin reacts with an aromatic aldehyde in the presence of a base.
Formation of the Pyrazole Ring: The quinoline intermediate is then subjected to cyclization with hydrazine derivatives to form the pyrazole ring.
Introduction of Substituents: Methoxy and phenyl groups are introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
7,8-Dimethoxy-5-(3-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of dihydro-pyrazoloquinoline derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
7,8-Dimethoxy-5-(3-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Material Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: Studied for its potential as an antimicrobial and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 7,8-dimethoxy-5-[(3-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways.
DNA Intercalation: It can intercalate into DNA, disrupting the replication process and leading to cell death.
Receptor Binding: The compound can bind to specific receptors on cell surfaces, modulating cellular responses.
Comparison with Similar Compounds
Similar Compounds
7,8-Dimethoxy-5-(3-methoxybenzyl)-3-phenylquinoline: Lacks the pyrazole ring, making it less effective in certain applications.
5-(3-Methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline: Lacks the methoxy groups at positions 7 and 8, affecting its electronic properties.
Uniqueness
7,8-Dimethoxy-5-(3-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline is unique due to the presence of both methoxy and phenyl substituents, which enhance its biological activity and electronic properties. This makes it a valuable compound for various applications in medicinal chemistry and material science.
Properties
IUPAC Name |
7,8-dimethoxy-5-[(3-methoxyphenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O3/c1-30-19-11-7-8-17(12-19)15-29-16-21-25(18-9-5-4-6-10-18)27-28-26(21)20-13-23(31-2)24(32-3)14-22(20)29/h4-14,16H,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSDTXNXFBLKLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=C3C(=NN=C3C4=CC(=C(C=C42)OC)OC)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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